molecular formula C19H15NO6 B11529571 2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 1-benzofuran-2-carboxylate

2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 1-benzofuran-2-carboxylate

Cat. No.: B11529571
M. Wt: 353.3 g/mol
InChI Key: VFXPCIMQQLITLU-UHFFFAOYSA-N
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Description

2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 1-benzofuran-2-carboxylate: is a chemical compound with the following molecular formula:

C19H15NO6\text{C}_{19}\text{H}_{15}\text{NO}_6C19​H15​NO6​

. It belongs to the class of benzofuran derivatives and exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes: The synthesis of this compound typically involves Suzuki–Miyaura cross-coupling reactions. In this process, an aryl or heteroaryl boron reagent reacts with an aryl or heteroaryl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center . The specific synthetic route for this compound would involve the coupling of an appropriate boron reagent with a benzofuran-2-carboxylate derivative.

Reaction Conditions: The reaction conditions for Suzuki–Miyaura coupling are mild and tolerate various functional groups. Commonly used boron reagents include boronic acids, boronate esters, and boron trifluoride complexes . The choice of reagent depends on the desired reaction conditions and functional group compatibility.

Industrial Production Methods: While I don’t have specific information on large-scale industrial production, the synthetic methodology described above can be adapted for bulk production. Optimization of reaction conditions, scalability, and purification processes would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various reactions, including:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions at the phenyl or benzofuran rings are possible.

Common Reagents and Conditions:

    Boron Reagents: Boronic acids or boronate esters are commonly used.

    Palladium Catalysts: These facilitate the cross-coupling reactions.

    Solvents: Common solvents include DMF, DMSO, or toluene.

Major Products: The major products depend on the specific reaction conditions and substituents present. Functionalization at the phenyl and benzofuran rings can lead to diverse derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It could serve as a scaffold for drug development.

    Materials Science: Its unique structure may contribute to novel materials.

    Biological Studies: Investigating its interactions with biological targets.

Mechanism of Action

The exact mechanism of action remains an area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate this fully.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related benzofuran derivatives. Its uniqueness lies in the combination of the amino and oxoethyl groups.

Properties

Molecular Formula

C19H15NO6

Molecular Weight

353.3 g/mol

IUPAC Name

[2-(4-methoxycarbonylanilino)-2-oxoethyl] 1-benzofuran-2-carboxylate

InChI

InChI=1S/C19H15NO6/c1-24-18(22)12-6-8-14(9-7-12)20-17(21)11-25-19(23)16-10-13-4-2-3-5-15(13)26-16/h2-10H,11H2,1H3,(H,20,21)

InChI Key

VFXPCIMQQLITLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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